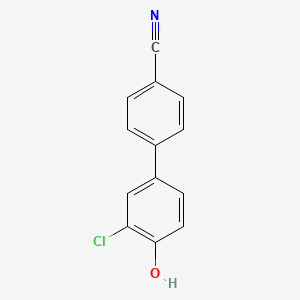
2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 5-TMDB, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. It has been studied in vitro and in vivo for its potential to act as an anti-inflammatory, anti-cancer, and anti-viral agent. 5-TMDB is a boron-containing compound, and its structure and chemical properties are similar to those of other boron-containing compounds. 5-TMDB has been found to be highly effective in treating a variety of diseases and conditions, including cancer, inflammation, and viral infections.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied in a number of scientific research applications. In vitro studies have shown that 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has anti-cancer, anti-inflammatory, and anti-viral properties. 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has also been studied in animal models for its potential to treat cancer, inflammation, and viral infections. In addition, 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied in cell culture models for its potential to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not yet fully understood. However, it is believed that the boron-containing moiety of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is responsible for its anti-cancer, anti-inflammatory, and anti-viral properties. It is believed that the boron-containing moiety binds to specific receptors on the surface of cancer cells, inflammatory cells, and viral cells, thereby inhibiting their growth and activity.
Biochemical and Physiological Effects
2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been found to inhibit the growth of cancer cells in cell culture models. 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has also been found to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in laboratory experiments include its ability to specifically target cancer cells, inflammatory cells, and viral cells. In addition, 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is relatively easy to synthesize and is relatively stable in solution. The limitations of using 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in laboratory experiments include the fact that its mechanism of action is not yet fully understood, and it is not yet known how it interacts with other compounds.
Direcciones Futuras
Future research on 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile should focus on further understanding its mechanism of action and its interactions with other compounds. In addition, further research should be conducted to explore the potential of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile as a potential therapeutic agent for a variety of diseases. Furthermore, further research should be conducted to explore the potential of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile as a potential drug delivery system. Finally, further research should be conducted to explore the potential of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile as a potential diagnostic agent.
Métodos De Síntesis
2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is synthesized using a two-step method. The first step involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ylbenzoic acid (TMB) with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. The second step involves the reaction of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with a reducing agent, such as sodium borohydride, to form the desired compound.
Propiedades
IUPAC Name |
2-hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-9-7-13(2,3)18-14(17-9)11-4-5-12(16)10(6-11)8-15/h4-6,9,16H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNLTVTQHOHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)








